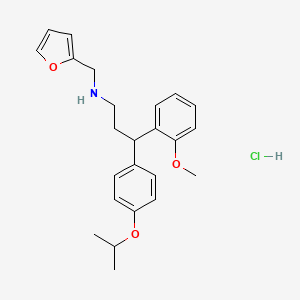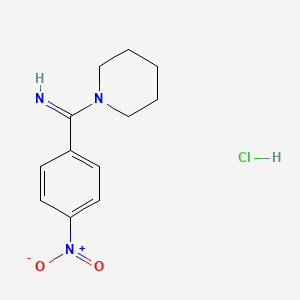
N-(1,1-dioxidotetrahydro-3-thienyl)-4-fluoro-N-(4-isopropylbenzyl)benzamide
Descripción general
Descripción
“N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-(mesityloxy)acetamide” is a chemical compound with the molecular formula C25H33NO4S and a molecular weight of 443.6g/mol .
Physical And Chemical Properties Analysis
This compound has properties such as density, melting point, boiling point, etc., but the specific values are not provided in the sources I found .Aplicaciones Científicas De Investigación
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation
The compound acts as a GIRK channel activator. GIRK channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits (GIRK1–4 or Kir3.1–3.4). These channels play a crucial role in G protein-coupled receptor (GPCR) signaling pathways, modulating excitability in cells. Specifically, GIRK1 is broadly expressed in the brain and peripheral tissues, while GIRK2 and GIRK3 are highly localized to the brain. The compound’s ability to activate GIRK1/2 channels makes it a potential target for indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Polymer Chemistry and Bioconjugation
The compound’s functional groups can participate in polymerization reactions or bioconjugation. Researchers might explore its use in creating novel polymers with tailored properties or in linking biomolecules (e.g., proteins, peptides) for targeted drug delivery or diagnostics.
Mecanismo De Acción
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons.
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Safety and Hazards
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[(4-propan-2-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3S/c1-15(2)17-5-3-16(4-6-17)13-23(20-11-12-27(25,26)14-20)21(24)18-7-9-19(22)10-8-18/h3-10,15,20H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGTWAOTXXDTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-[4-(propan-2-yl)benzyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-ethyl-5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4078740.png)


![4-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4078753.png)
![N-methyl-1-{1-[1-(2,3,6-trifluorobenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanamine bis(trifluoroacetate)](/img/structure/B4078754.png)
![4-chloro-N-{1-[4-ethyl-5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4078762.png)
![4-chloro-N-{2-methyl-1-[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B4078769.png)

![1-[7-(4-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2,5-pyrrolidinedione](/img/structure/B4078787.png)
![2-[2-(allyloxy)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4078793.png)
![2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate](/img/structure/B4078797.png)
![4-methyl-N-{[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4078818.png)
![N-1,3-benzothiazol-2-yl-2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4078820.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4078830.png)